molecular formula C14H13BrFN3O2 B137982 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide CAS No. 63960-69-0

2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide

Cat. No. B137982
CAS RN: 63960-69-0
M. Wt: 354.17 g/mol
InChI Key: NVKLBXLZFOXMBH-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFPM or BFA for short. The purpose of

Scientific Research Applications

BFPM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BFPM has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

Mechanism of Action

The exact mechanism of action of BFPM is not fully understood. However, it has been suggested that BFPM inhibits the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. BFPM has also been shown to inhibit the activity of vascular endothelial growth factor receptor-2, which plays a key role in angiogenesis.
Biochemical and Physiological Effects:
BFPM has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. BFPM has also been shown to inhibit the migration and invasion of cancer cells. Additionally, BFPM has been found to reduce the formation of blood vessels in tumors, which can limit their growth and spread.

Advantages and Limitations for Lab Experiments

One advantage of using BFPM in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BFPM has been extensively studied, and its properties are well-characterized. However, one limitation of using BFPM is that it can be toxic at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.

Future Directions

There are several future directions for research on BFPM. One potential area of focus is the development of more potent and selective inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Additionally, further studies are needed to determine the optimal dosing and administration of BFPM for therapeutic applications. Finally, the potential use of BFPM in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
In conclusion, BFPM is a synthetic compound that has shown promise in the treatment of cancer and inflammatory diseases. Its properties have been extensively studied, and it has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. While there are limitations to using BFPM in lab experiments, its potential therapeutic applications make it an important area of research for the future.

Synthesis Methods

The synthesis of BFPM involves the reaction of 2-bromoacetamide, 2-fluorobenzoyl chloride, and 4-amino-1,3-dimethyl-5-pyrazolone in the presence of a base such as triethylamine. The reaction occurs in anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization using an appropriate solvent.

properties

IUPAC Name

2-bromo-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O2/c1-8-12(13(21)9-5-3-4-6-10(9)16)14(19(2)18-8)17-11(20)7-15/h3-6H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLBXLZFOXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496088
Record name 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63960-69-0
Record name 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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